molecular formula C19H27N5O4 B2422955 ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 938824-59-0

ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2422955
CAS No.: 938824-59-0
M. Wt: 389.456
InChI Key: POIFHTIDUNTENI-UHFFFAOYSA-N
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Description

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound recognized for its significant roles in various scientific research fields. This compound belongs to the class of imidazole derivatives, known for their diverse biological activities and chemical properties. Its intricate structure, featuring multiple functional groups, lends itself to a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate involves several steps:

  • Starting Materials: : The synthesis typically begins with easily accessible starting materials such as ethyl acetate, 1,6,7-trimethyl-2,4-dioxo-3-pentyl-purine, and appropriate catalysts.

  • Reactions: : The reaction often proceeds through a series of condensation reactions, facilitated by a base like sodium ethoxide, followed by cyclization under controlled temperature and pH conditions.

  • Purification: : The final compound is purified using standard techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

For large-scale production, a similar synthetic route is employed, with optimizations for cost efficiency and yield. Industrial setups might use continuous flow reactors to control reaction parameters precisely and enhance scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, yielding products with additional oxygen functionalities.

  • Reduction: : Reduction reactions using agents such as sodium borohydride can convert certain carbonyl groups into alcohols, modifying the compound's properties.

  • Substitution: : It readily participates in substitution reactions, especially nucleophilic substitutions due to the electron-rich nature of the imidazole ring.

Common Reagents and Conditions

Typical reagents include strong acids or bases for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction processes. Conditions such as temperature, solvent choice, and reaction time are optimized to favor the desired product formation.

Major Products Formed

Depending on the reaction type, major products include derivatives with modified functional groups, such as hydroxy, alkyl, or acyl groups, leading to compounds with different biological activities and chemical properties.

Scientific Research Applications

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate finds applications in:

  • Chemistry: : Used as a precursor in organic synthesis, helping in the creation of more complex molecules.

  • Biology: : Its derivatives are studied for potential antimicrobial, antiviral, and anticancer activities.

  • Medicine: : Investigated for its role in drug development due to its interaction with biological targets.

  • Industry: : Utilized in manufacturing processes where its unique chemical properties can be leveraged.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, influencing biochemical pathways. The exact pathways depend on the derivative form and the context of use.

Comparison with Similar Compounds

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate stands out due to its unique combination of functional groups and biological activities. Similar compounds include:

  • Ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate: : Exhibits slightly different reactivity and biological effects.

  • Mthis compound: : Shares a similar structure but with different ester groups, impacting its solubility and reactivity.

Properties

IUPAC Name

ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-6-8-9-10-22-17(26)15-16(21(5)19(22)27)20-18-23(11-14(25)28-7-2)12(3)13(4)24(15)18/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIFHTIDUNTENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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